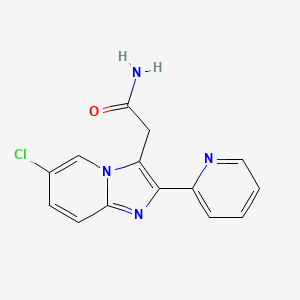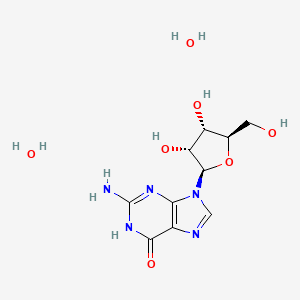
Guanosine dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine dihydrate is a purine nucleoside comprising a guanine base attached to a ribose sugar, with two water molecules. It is a key component of ribonucleic acids (RNA) and plays a crucial role in various biological processes, including nucleic acid synthesis and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine dihydrate can be synthesized through chemical synthesis, RNA enzymatic hydrolysis, and microbial fermentation. Chemical synthesis involves the reaction of guanine with ribose under specific conditions to form guanosine, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Microbial fermentation is the most commonly used industrial method for producing guanosine. This method involves the use of genetically engineered strains of Escherichia coli to overexpress the purine synthesis pathway, leading to increased guanosine accumulation. The fermentation process is optimized by modifying metabolic pathways and rebalancing redox cofactors .
Chemical Reactions Analysis
Types of Reactions: Guanosine dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It actively participates in photoinduced electron transfer and hydrogen abstraction reactions, especially in the presence of quinones like 9,10-anthraquinone and 2-methyl-1,4-naphthoquinone .
Common Reagents and Conditions: Common reagents used in these reactions include radical scavengers like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and other oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent .
Major Products: The major products formed from these reactions include various phosphorylated forms of guanosine, such as guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Scientific Research Applications
Guanosine dihydrate has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a substrate for enzymatic reactions and a component of cellular signaling pathways. In medicine, this compound has shown potential neuroprotective effects and is being explored for its therapeutic potential in treating neurodegenerative disorders and cancer .
In industry, this compound is used as a raw material for food additives and pharmaceutical products. Its antioxidant activity, neurotrophic, and neuroprotective effects make it a valuable compound for various applications .
Mechanism of Action
Guanosine dihydrate exerts its effects through multiple molecular targets and pathways. It interacts with adenosine receptors, particularly A1 and A2A receptors, modulating adenosine transmission. This interaction influences cellular signaling, gene expression, and cell proliferation. Additionally, this compound affects extracellular adenosine levels and the activity of purine-converting enzymes, contributing to its neuroprotective and antiproliferative effects .
Comparison with Similar Compounds
- Inosine
- Deoxyguanosine
- Guanine
- Guanosine monophosphate
- Cyclic guanosine monophosphate
- Guanosine diphosphate
- Guanosine triphosphate
Guanosine dihydrate’s unique properties and wide range of applications make it a valuable compound in scientific research and industry. Its role in cellular signaling, neuroprotection, and therapeutic potential continues to be a focus of ongoing studies.
Properties
CAS No. |
6010-14-6 |
|---|---|
Molecular Formula |
C10H17N5O7 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate |
InChI |
InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
HNZAKYGFPANILR-LGVAUZIVSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O.O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


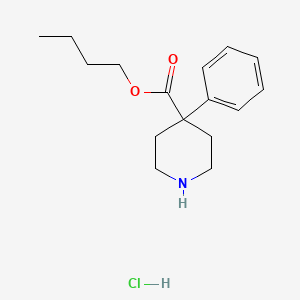
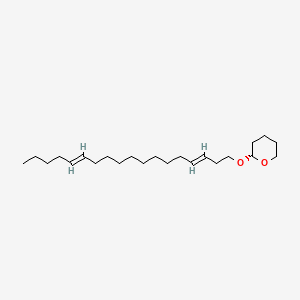
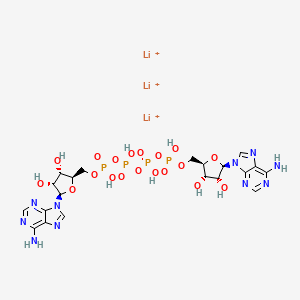
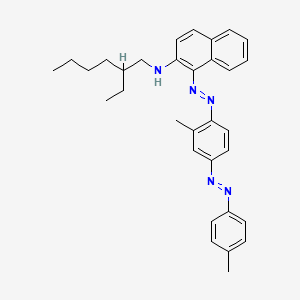
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
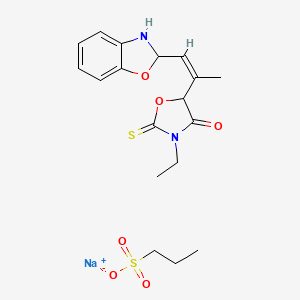
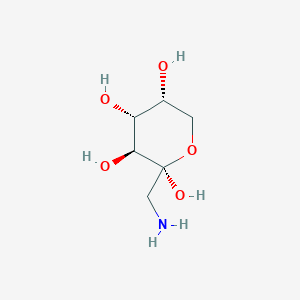
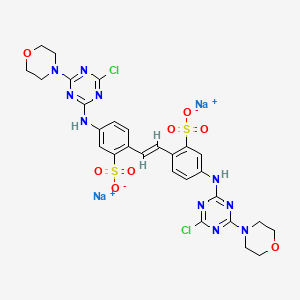

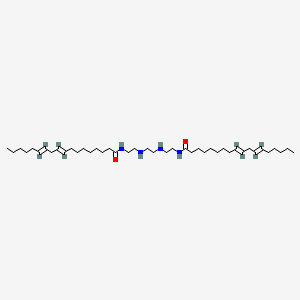
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
